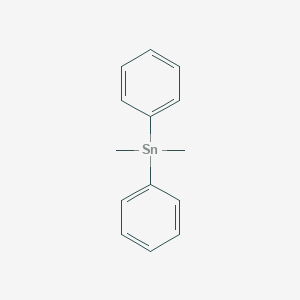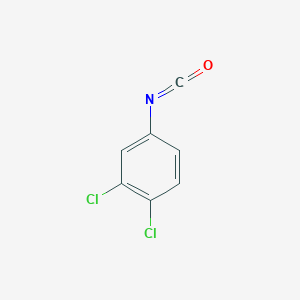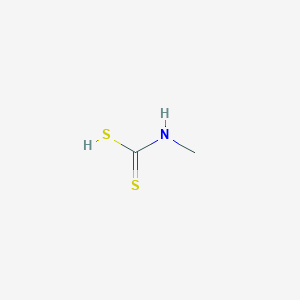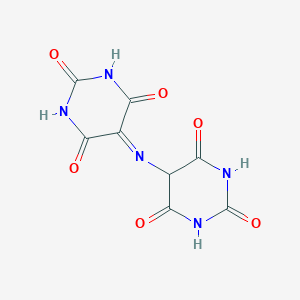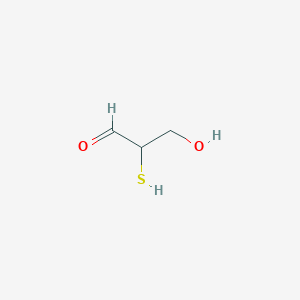
2-Thioglyceraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thioglyceraldehyde is a thiol-containing aldehyde that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various fields of science. This compound is a versatile building block for the synthesis of a variety of molecules, including heterocyclic compounds, amino acids, and peptides.
Mécanisme D'action
The mechanism of action of 2-Thioglyceraldehyde is not fully understood. However, it is known to react with sulfhydryl groups in proteins and peptides, which can lead to the formation of disulfide bonds. This reaction can alter the structure and function of proteins and peptides, which may be responsible for its potential anti-inflammatory and anti-cancer properties.
Effets Biochimiques Et Physiologiques
2-Thioglyceraldehyde has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which may be responsible for its potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Thioglyceraldehyde is its versatility as a building block for the synthesis of a variety of molecules. It is also relatively easy to synthesize in the laboratory. However, one of the limitations of 2-Thioglyceraldehyde is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Thioglyceraldehyde. One area of interest is the development of new synthetic methods for the production of 2-Thioglyceraldehyde and its derivatives. Another area of interest is the study of its potential anti-inflammatory and anti-cancer properties in vivo. Additionally, the development of new applications for 2-Thioglyceraldehyde in other fields of science, such as materials science and nanotechnology, is also an area of interest.
Méthodes De Synthèse
The synthesis of 2-Thioglyceraldehyde can be achieved through various methods, including the reaction of glycerol with hydrogen sulfide and formaldehyde, the reaction of glycerol with sulfur and formaldehyde, and the reaction of glycerol with thiourea and formaldehyde. The most common method involves the reaction of glycerol with hydrogen sulfide and formaldehyde, which yields 2-Thioglyceraldehyde in high yield.
Applications De Recherche Scientifique
2-Thioglyceraldehyde has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of a variety of molecules, including heterocyclic compounds, amino acids, and peptides. In biochemistry, it is used as a reagent for the detection of sulfhydryl groups in proteins and peptides. 2-Thioglyceraldehyde has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
15890-66-1 |
|---|---|
Nom du produit |
2-Thioglyceraldehyde |
Formule moléculaire |
C3H6O2S |
Poids moléculaire |
106.15 g/mol |
Nom IUPAC |
3-hydroxy-2-sulfanylpropanal |
InChI |
InChI=1S/C3H6O2S/c4-1-3(6)2-5/h1,3,5-6H,2H2 |
Clé InChI |
KFXMMDJTEXOROR-UHFFFAOYSA-N |
SMILES |
C(C(C=O)S)O |
SMILES canonique |
C(C(C=O)S)O |
Autres numéros CAS |
22331-85-7 |
Pictogrammes |
Corrosive; Acute Toxic |
Synonymes |
2-thioglyceraldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



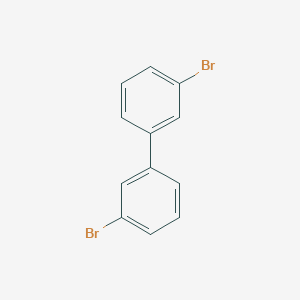
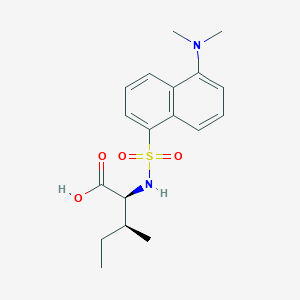

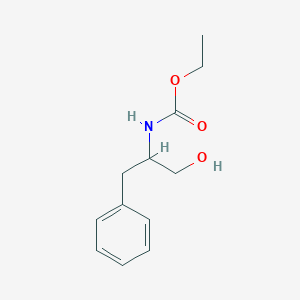
![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
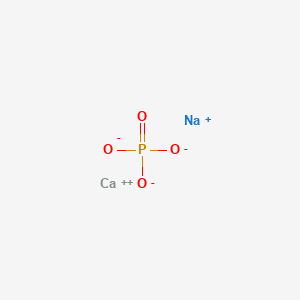
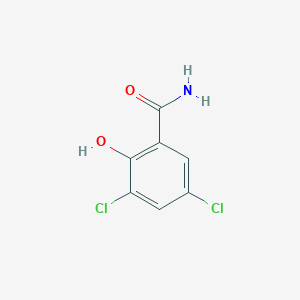
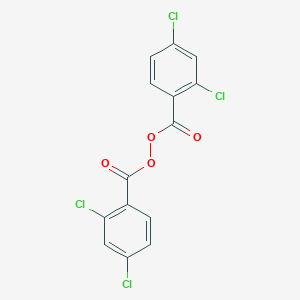
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)

